4-(3-Aminopropoxy)-1-benzylpiperidine

Overview

Description

4-(3-Aminopropoxy)-1-benzylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopropoxy)-1-benzylpiperidine typically involves a multi-step process. One common method starts with the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then reacted with 3-chloropropanol to introduce the aminopropoxy group, resulting in the formation of this compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminopropoxy)-1-benzylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Aminopropoxy)-1-benzylpiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropoxy)-1-benzylpiperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

4-(3-Aminopropoxy)-1-phenylpiperidine: Similar structure but with a phenyl group instead of a benzyl group.

4-(3-Aminopropoxy)-1-methylpiperidine: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: 4-(3-Aminopropoxy)-1-benzylpiperidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyl group provides additional interactions with biological targets, potentially enhancing its efficacy in therapeutic applications.

Biological Activity

4-(3-Aminopropoxy)-1-benzylpiperidine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes various research findings regarding its biological activity, including structure-activity relationships (SAR), target interactions, and potential therapeutic applications.

Chemical Structure and Properties

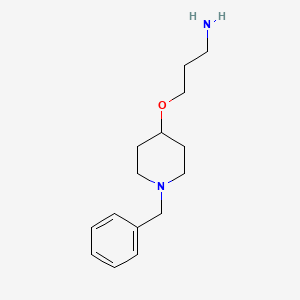

The compound features a piperidine ring substituted with a benzyl group and an aminopropoxy side chain. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological properties. Its ability to interact with neurotransmitter systems makes it a candidate for studying cognitive enhancement and neuroprotection.

- Cholinergic Activity : Compounds similar to this compound have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition can lead to improved cognitive function, particularly in models of Alzheimer's disease .

- Dopaminergic Modulation : The structural similarities with other piperidine derivatives suggest potential interactions with dopamine receptors, which could influence mood and behavior .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural components:

- Piperidine Ring : Essential for binding to various receptors.

- Aminopropoxy Side Chain : Enhances solubility and receptor affinity.

- Benzyl Group : Influences lipophilicity, affecting blood-brain barrier permeability.

A comparative analysis of related compounds shows that modifications in these regions can significantly alter biological activity, as indicated in various studies .

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition of AChE : Related derivatives exhibited IC50 values ranging from 20 μM to 58.7 μM against AChE, suggesting that this compound may have comparable or superior activity .

- Neuroprotective Effects : Animal models treated with similar compounds showed improvements in cognitive function and reductions in neurodegeneration markers .

Cognitive Enhancement in Animal Models

One notable case study involved the administration of a benzylpiperidine derivative in APP/PS1 transgenic mice, which are models for Alzheimer's disease. The study found that treatment led to significant improvements in memory tasks, attributed to enhanced cholinergic signaling due to AChE inhibition .

Antidepressant Effects

Another study explored the effects of piperidine derivatives on depressive behaviors in rodent models. The results indicated that compounds with similar structures could modulate serotonin pathways, suggesting potential antidepressant properties for this compound .

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)oxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c16-9-4-12-18-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFPMNSYBVPROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCCCN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200868-41-3 | |

| Record name | 4-(3-aminopropoxy)-1-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.